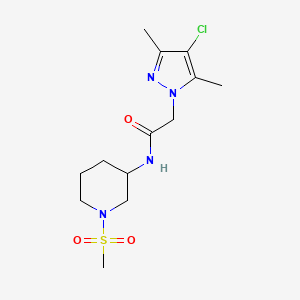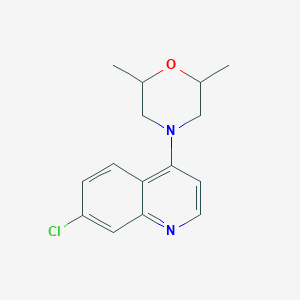
2-(2,3-dihydroindol-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dihydroindol-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications.
Wirkmechanismus
2-(2,3-dihydroindol-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide A exerts its therapeutic effects by binding to and activating the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that regulates the expression of genes involved in various cellular processes, including cell growth and differentiation, inflammation, and detoxification. Activation of AhR by this compound A leads to the upregulation of genes involved in apoptosis, cell cycle arrest, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, reduction of oxidative stress and inflammation, and neuroprotection. These effects are mediated through the activation of AhR and the upregulation of genes involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2,3-dihydroindol-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide A in lab experiments is its specificity for AhR activation, which allows for the study of AhR-mediated cellular processes. However, one limitation is the potential for off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(2,3-dihydroindol-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide A. One direction is the development of more potent and selective AhR agonists for therapeutic use. Another direction is the investigation of the role of AhR in various diseases and cellular processes, which may lead to the discovery of new therapeutic targets. Additionally, the use of this compound A in combination with other drugs may enhance its therapeutic efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of 2-(2,3-dihydroindol-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide A involves the reaction of 2,3-dihydroindole with N-(3-morpholin-4-ylsulfonylphenyl)acetamide in the presence of a catalyst, such as palladium on carbon. The resulting compound is then purified through column chromatography to obtain pure this compound A.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dihydroindol-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide A has been studied for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound A has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, this compound A has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, this compound A has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-N-(3-morpholin-4-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c24-20(15-22-9-8-16-4-1-2-7-19(16)22)21-17-5-3-6-18(14-17)28(25,26)23-10-12-27-13-11-23/h1-7,14H,8-13,15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXJUVWPVZCOGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC(=O)NC3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Fluoro-4-pyridin-3-yloxyphenyl)methylamino]-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile](/img/structure/B7533192.png)
![4-Chloro-2-methyl-5-[(2-phenyloxan-3-yl)methylamino]pyridazin-3-one](/img/structure/B7533208.png)


![N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1,3-benzoxazol-2-amine](/img/structure/B7533251.png)
![6-chloro-4-N-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethyl]pyrimidine-2,4-diamine](/img/structure/B7533252.png)
![2-tert-butyl-N-[2-methyl-5-(methylsulfamoyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7533255.png)
![N'-[2-(4-fluorophenoxy)acetyl]-4-(oxolan-2-ylmethoxy)benzohydrazide](/img/structure/B7533263.png)

![2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide](/img/structure/B7533282.png)
![[5-[(2-Methoxyphenoxy)methyl]furan-2-yl]-(2-methyl-6-phenylmorpholin-4-yl)methanone](/img/structure/B7533288.png)


